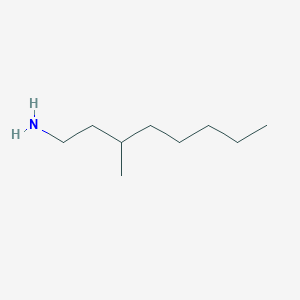

3-Methyl-1-octanamine

Description

Contextualization within Primary Aliphatic Amines

Primary aliphatic amines are derivatives of ammonia (B1221849) where one of the three hydrogen atoms is replaced by an alkyl group. wikipedia.org Like other primary amines, 3-Methyl-1-octanamine's chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which makes it basic and nucleophilic. msu.edu Primary amines can engage in hydrogen bonding, which significantly influences their physical properties such as boiling point and solubility. libretexts.org Generally, primary amines have higher boiling points than alkanes of similar molecular weight but lower than corresponding alcohols. iitk.ac.in The solubility of amines in water decreases as the length of the carbon chain increases due to the growing hydrophobic nature of the alkyl group. studysmarter.co.uk

Rationale for Academic Investigation of Branched Alkyl Amines

The study of branched alkyl amines like this compound is of significant academic and industrial interest. The branching in the alkyl chain can influence the compound's physical and chemical properties. For instance, branching typically lowers the boiling point compared to a straight-chain isomer of the same molecular weight because it hinders efficient packing of the molecules, thereby weakening the intermolecular van der Waals forces. studysmarter.co.uk

Furthermore, the presence of a chiral center, as in this compound, is of particular importance. Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals and agrochemicals. openaccessgovernment.orgacs.org The different enantiomers of a chiral compound can exhibit vastly different biological activities. openaccessgovernment.org There is a growing demand for enantiomerically pure compounds, which drives research into the synthesis and properties of chiral amines. tandfonline.comresearchgate.net The investigation of branched chiral amines contributes to the development of stereoselective synthesis methods and helps in understanding structure-activity relationships in biologically active molecules. acs.org A patent has indicated the potential use of this compound and its (3S)-enantiomer in agrochemical formulations to induce abiotic stress tolerance in plants. google.com

Aims and Scope of the Research Outline

The primary aim of this research outline is to present a focused scientific overview of this compound. The scope is strictly limited to its chemical properties and the academic interest in it, based on available data. Due to the compound's status as a rare chemical, extensive experimental data is not widely published. sigmaaldrich.com Therefore, this article will also draw upon the established principles of organic chemistry and data from analogous compounds to discuss its expected properties and reactivity.

The following sections will detail the known and predicted physicochemical properties of this compound, present research findings based on its structural features, and provide a table of related chemical compounds mentioned in this article.

Physicochemical Properties of this compound

Below are tables detailing the known and predicted properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H21N | nih.gov |

| Molecular Weight | 143.27 g/mol | nih.gov |

| Appearance | Not available | |

| Boiling Point | Predicted to be lower than its linear isomer, n-nonylamine (~201 °C) | studysmarter.co.uk |

| Melting Point | Not available | |

| Solubility in Water | Predicted to be sparingly soluble | studysmarter.co.uk |

Table 2: Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Basicity (pKb) | Predicted to be slightly more basic than n-nonylamine due to the electron-donating methyl group. | wikipedia.org |

| Reactivity | Acts as a nucleophile in reactions such as alkylation and acylation. Can form salts with acids. | wikipedia.orgmsu.edu |

Detailed Research Findings

The primary amino group in this compound is a key functional group that dictates its reactivity. As a primary amine, it is expected to undergo a variety of reactions common to this class of compounds. These include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. The product distribution can be a mixture, which is a common challenge in amine alkylation. msu.edu

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is typically robust and is a fundamental transformation in organic synthesis. wikipedia.org

Reaction with Aldehydes and Ketones: Primary amines react with carbonyl compounds to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. mnstate.edu

The presence of the methyl branch at the C3 position introduces steric hindrance near the reaction center, which could modulate its reactivity compared to its linear isomer, n-nonylamine. However, this effect is likely to be modest as the branching is not directly at the alpha or beta carbon to the amino group.

The chirality of this compound is a significant aspect of its chemistry. The synthesis of enantiomerically pure forms of such amines is a key area of modern organic chemistry. tandfonline.com Methods for achieving this include the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or resolution of a racemic mixture. acs.org The availability of enantiopure this compound would be valuable for the synthesis of complex target molecules, particularly in the agrochemical field as suggested by patent literature. google.com The development of biocatalytic methods, using enzymes like transaminases or amine dehydrogenases, represents a promising approach for the sustainable production of chiral amines. tandfonline.com

Structure

3D Structure

Properties

CAS No. |

75865-51-9 |

|---|---|

Molecular Formula |

C9H21N |

Molecular Weight |

143.27 g/mol |

IUPAC Name |

3-methyloctan-1-amine |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-9(2)7-8-10/h9H,3-8,10H2,1-2H3 |

InChI Key |

GLLXYAXQZYZGBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1 Octanamine and Analogues

Conventional Organic Synthesis Routes

Conventional methods for synthesizing primary amines like 3-methyl-1-octanamine have long been established in organic chemistry. These routes, while foundational, often come with their own sets of challenges and limitations.

Reductive Amination Strategies for Primary Amine Formation

Reductive amination is a versatile and widely used method for the synthesis of primary amines from aldehydes or ketones. researchgate.netwikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound with ammonia (B1221849) to form an intermediate imine, which is then reduced to the target amine. wikipedia.org For the synthesis of this compound, the corresponding aldehyde, 3-methyloctanal, would be the starting material.

The reaction is typically carried out in a one-pot fashion, where the carbonyl compound, ammonia, and a reducing agent are combined. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is crucial, as it must selectively reduce the imine intermediate in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

Recent advancements have focused on the use of more environmentally friendly and cost-effective catalysts, such as those based on earth-abundant metals like iron and cobalt. acs.orgd-nb.info These catalysts can operate under milder conditions and offer high selectivity for the desired primary amine. acs.org For instance, an in-situ generated cobalt catalyst has been shown to be effective for the reductive amination of various ketones to produce branched primary amines with yields ranging from 50-96%. acs.org Similarly, nickel nanoparticle catalysts have also been employed for the synthesis of branched primary amines from ketones. researchgate.net

Table 1: Catalysts and Conditions for Reductive Amination

| Catalyst | Substrate Type | Reducing Agent | Conditions | Yield |

| In-situ Co particles | Ketones | H₂ | 80 °C, 1–10 bar | 50-96% acs.org |

| Ni-TA@SiO₂-800 | Ketones | H₂, NH₃ | 120 °C, 5-7 bar NH₃, 20 bar H₂ | - researchgate.net |

| Iron-based catalyst | Ketones, Aldehydes | NH₃ in water | - | - d-nb.info |

Alkylation of Amines and Related Reactions

The synthesis of primary amines through the alkylation of ammonia with alkyl halides is a conceptually simple approach. pressbooks.pubpressbooks.pub In the case of this compound, this would involve the reaction of a 1-halo-3-methyloctane with ammonia. However, this method is often plagued by a lack of selectivity, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. pressbooks.pubpressbooks.pubmasterorganicchemistry.com This over-alkylation occurs because the newly formed primary amine is often more nucleophilic than ammonia itself, making it more likely to react with the remaining alkyl halide. masterorganicchemistry.comacs.org

To circumvent the issue of over-alkylation, a large excess of ammonia can be used to favor the formation of the primary amine. mnstate.edu However, this is not always practical or efficient. An alternative strategy involves the use of azide (B81097) ion (N₃⁻) as a nucleophile. The alkyl azide formed is not nucleophilic and thus does not undergo further alkylation. Subsequent reduction of the alkyl azide, for example with LiAlH₄, yields the primary amine. pressbooks.pubpressbooks.pub

Recent developments have introduced the use of N-aminopyridinium salts as ammonia surrogates, which can lead to the selective synthesis of secondary amines without over-alkylation. acs.org While this specific method is for secondary amines, it highlights the ongoing efforts to control the selectivity of amine alkylation reactions. researchgate.net

Gabriel Synthesis and Modified Procedures for Branched Amine Construction

The Gabriel synthesis offers a more controlled method for preparing primary amines from alkyl halides, avoiding the issue of over-alkylation seen in direct alkylation of ammonia. masterorganicchemistry.comlibretexts.orgwikipedia.orgorgoreview.comnumberanalytics.com This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.orgorganic-chemistry.org The phthalimide anion, being a hindered and less nucleophilic nitrogen source, reacts with a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comlibretexts.org Because the nitrogen in the N-alkylphthalimide is not very nucleophilic, the reaction stops at this stage. masterorganicchemistry.com

The primary amine is then liberated from the N-alkylphthalimide by hydrazinolysis (reaction with hydrazine, NH₂NH₂) or by acidic or basic hydrolysis. masterorganicchemistry.comlibretexts.orgwikipedia.org Hydrazinolysis is often preferred as it proceeds under milder conditions. wikipedia.org The Gabriel synthesis is particularly effective for the preparation of primary amines from primary alkyl halides. wikipedia.org For the synthesis of this compound, the starting material would be a 1-halo-3-methyloctane. A similar Gabriel synthesis has been reported for the preparation of 3,7-dimethyl-1-octanamine. researchgate.net

While the traditional Gabriel synthesis is reliable, modifications have been developed to improve its versatility. These include the use of alternative reagents to phthalimide that may be easier to cleave or that extend the reaction's applicability to secondary alkyl halides. wikipedia.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient methods for amine synthesis. These advanced approaches often utilize catalysts that operate under milder conditions and offer higher selectivity.

Biocatalytic Transformations for Chiral Amine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals and other fine chemicals. nih.govacs.orgmdpi.comworktribe.commdpi.comrsc.org Transaminases, particularly ω-transaminases (ω-TAs), are a key class of enzymes used for this purpose. nih.govworktribe.commdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine with high enantiomeric purity. mdpi.commdpi.com

For the synthesis of a chiral analogue of this compound, a suitable ketone precursor would be reacted with an amine donor in the presence of an appropriate ω-transaminase. The substrate scope of naturally occurring ω-TAs can sometimes be limited, but protein engineering and the discovery of new enzymes from various microbial sources are continuously expanding their applicability to a wider range of substrates, including those with bulky substituents. mdpi.commdpi.com

Recent research has focused on overcoming challenges such as unfavorable reaction equilibria and substrate/product inhibition. nih.gov Strategies include the use of "smart" amine donors, such as lysine, which can drive the reaction forward. nih.gov Multi-enzyme cascade reactions are also being developed to synthesize chiral amines from simple starting materials in an efficient and environmentally friendly manner. acs.org For instance, a fully biocatalytic system has been developed for the formal stereoselective hydroamination of aryl alkenes to chiral amines. rsc.org

Table 2: Biocatalytic Approaches to Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Features |

| ω-Transaminases | Asymmetric reductive amination of carbonyls | High enantioselectivity, use of amine donors mdpi.commdpi.com |

| Amine Dehydrogenases | Reductive amination of ketones | Synthesis of short-chain chiral amines and amino alcohols frontiersin.org |

| Imine Reductases | Asymmetric reductive amination of ketones/aldehydes | Production of chiral amines mdpi.com |

| Multi-enzyme Cascades | Formal hydroamination of alkenes | Synthesis of chiral amines from alkenes rsc.org |

Photocatalytic Hydroamination of Alkenes to Primary Amines

Photocatalytic hydroamination represents a modern and atom-economical approach to the synthesis of amines from alkenes. kyoto-u.ac.jpbohrium.com This method involves the direct addition of an N-H bond across a carbon-carbon double bond, often facilitated by a photocatalyst that is activated by visible light. nih.gov A significant advantage of some photocatalytic systems is their ability to achieve anti-Markovnikov selectivity, leading to the formation of linear primary amines from terminal alkenes. kyoto-u.ac.jpbohrium.comnih.govrsc.orgacs.org

For the synthesis of this compound, the corresponding alkene would be 3-methyl-1-octene. The photocatalytic hydroamination of this substrate with ammonia would, in principle, yield the desired primary amine. Metal-loaded titanium dioxide (TiO₂) has been shown to be an effective photocatalyst for the anti-Markovnikov hydroamination of alkenes with aqueous ammonia, with gold-loaded TiO₂ providing amine yields of up to 93% and regioselectivity for the anti-Markovnikov product above 98%. kyoto-u.ac.jpbohrium.comacs.org

The reaction mechanism is proposed to involve the formation of an amide radical, which adds to the alkene to form a radical intermediate. kyoto-u.ac.jp This intermediate then reacts with a hydrogen radical to give the anti-Markovnikov product. kyoto-u.ac.jp This method avoids the need for pre-functionalized starting materials and often proceeds under mild, room-temperature conditions. nih.govresearchgate.net

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound involves the formation of new carbon-nitrogen or acyl-nitrogen bonds at the primary amine functionality. The principal methods employed for this purpose are reductive amination for N-alkylation and direct reaction with acylating agents for N-acylation.

N-Alkylation via Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly effective method for preparing secondary or tertiary amines from primary amines like this compound. masterorganicchemistry.comwikipedia.org This approach is generally preferred over direct alkylation with alkyl halides, as the latter often leads to poor selectivity and the formation of multiple alkylated products and quaternary ammonium salts. masterorganicchemistry.com

The process occurs in two main steps, which can often be performed in a single pot:

Imine Formation : The primary amine reacts with a ketone or an aldehyde under neutral or weakly acidic conditions to form an intermediate imine (a Schiff base). wikipedia.org

Reduction : The imine intermediate is then reduced to the corresponding N-substituted amine. wikipedia.org

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Commonly used reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly useful for one-pot reactions because it is less reactive towards carbonyl groups than it is towards the imine intermediate, especially at neutral or slightly acidic pH. wikipedia.org

For example, the N-methylation of a primary amine can be achieved using formaldehyde (B43269) as the carbonyl partner. sigmaaldrich.com The general scheme for the reductive amination of this compound with an aldehyde to yield an N-alkylated secondary amine is shown below.

Scheme 1: General reaction for reductive amination of this compound.

Recent research has also explored the use of biocatalysts, such as native amine dehydrogenases (nat-AmDHs), for the reductive amination of ketones to produce N-substituted amines. These enzymes have shown the ability to catalyze both imine formation and reduction. While not tested directly on this compound, studies on analogous substrates like cyclohexanone (B45756) demonstrate the potential of this methodology. The analytical yields for the synthesis of various N-alkylcyclohexylamines using the nat-AmDH A0A365ZD63 are presented below. nih.gov

| Amine Donor | Product | Analytical Yield (%) |

|---|---|---|

| Methylamine | N-Methylcyclohexylamine | 89 |

| Ethylamine | N-Ethylcyclohexylamine | 40 |

| Cyclopropylamine | N-Cyclopropylcyclohexylamine | 66 |

N-Acylation and N-Imidation

N-acylation is a direct method to form amides from primary amines. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) under basic conditions. cymitquimica.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

A related process is the formation of imides. A well-established route to N-substituted phthalimides is the Gabriel synthesis, which can be adapted for amines like this compound and its analogues. For instance, the synthesis of N-(3,7-dimethyloctyl)phthalimide, an analogue derivative, was achieved by reacting 3,7-dimethyloctyl bromide with potassium phthalimide in anhydrous dimethylformamide (DMF). mdpi.com The subsequent hydrazinolysis of the phthalimide provides a method to revert to the primary amine. mdpi.com

The synthesis of N-(3,7-dimethyloctyl)phthalimide from the corresponding bromide is detailed below. mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 3,7-Dimethyloctyl bromide | Potassium phthalimide | Anhydrous DMF | 90 °C, 17 h | N-(3,7-Dimethyloctyl)phthalimide | 91 |

This reaction provides a high-yield pathway to stable N-acyl derivatives, demonstrating a robust method for modifying the primary amine group of this compound analogues. mdpi.com

Reaction Mechanisms and Chemical Reactivity of 3 Methyl 1 Octanamine

Nucleophilic Behavior of the Primary Amine Moiety

The reactivity of 3-Methyl-1-octanamine is dominated by the lone pair of electrons on the nitrogen atom of its primary amine group. This unshared electron pair makes the nitrogen atom a potent nucleophile, enabling it to attack electron-deficient centers and initiate a variety of chemical transformations.

Primary amines, such as this compound, react with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. libretexts.org This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by a dehydration step. libretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). libretexts.org

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized cation known as an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org

This reaction is reversible, and the equilibrium can be shifted toward the imine product by removing water from the reaction mixture. mnstate.edu

It is important to distinguish this from enamine formation. Enamines are produced when a secondary amine reacts with an aldehyde or ketone. wikipedia.org Since this compound is a primary amine, it exclusively forms an imine under these conditions. wikipedia.org

Table 1: Reaction of this compound with Carbonyls

| Reactant Class | Specific Example | Product Class | Product Structure Example (R=CH₃) |

| Aldehyde | Propanal | Imine (Schiff Base) | |

| Ketone | Acetone | Imine (Schiff Base) |

The nucleophilic nitrogen of this compound readily reacts with acylating agents, such as acid chlorides and acid anhydrides, to form N-substituted amides. This reaction, known as acylation, is a nucleophilic acyl substitution.

In a typical reaction with an acid chloride (e.g., acetyl chloride), the mechanism is as follows:

Nucleophilic Attack: The amine's nitrogen atom attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A second molecule of the amine or another base present in the mixture removes the proton from the nitrogen atom, yielding the neutral amide product and an ammonium (B1175870) salt.

This process results in the formation of a stable amide bond (N-C=O). For example, the reaction of this compound with acetyl chloride would yield N-(3-methyloctyl)acetamide.

Acid-Base Chemistry and Protonation Equilibria

The basicity of this compound is a fundamental aspect of its chemical character, stemming from the ability of the nitrogen's lone pair to accept a proton (H⁺). doubtnut.com

As a base, this compound reacts with acids in exothermic neutralization reactions to form ammonium salts. noaa.govnih.gov For instance, when treated with a strong acid like hydrochloric acid (HCl), the amine is protonated to form 3-methyloctylammonium chloride.

This reaction is an equilibrium that lies far to the side of the products. The resulting ammonium salts are typically crystalline solids that are more soluble in water than the parent amine. chemicalland21.com The process is reversible; adding a strong base, such as sodium hydroxide (B78521) (NaOH), to the ammonium salt will deprotonate the ammonium ion, regenerating the free amine and forming water and a salt (e.g., NaCl). mnstate.edu

Reaction: (CH₃)₂CH(CH₂)₄CH₂NH₂ + HCl ⇌ [(CH₃)₂CH(CH₂)₄CH₂NH₃]⁺Cl⁻

The basic strength of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value corresponds to a stronger base. alfa-chemistry.com The basicity of this compound is influenced by several electronic and structural factors.

Inductive Effect (+I): The alkyl chain, including the methyl group, is an electron-donating group. savemyexams.com This +I effect pushes electron density toward the nitrogen atom, increasing the electron density of the lone pair and making it more available to accept a proton. doubtnut.com This makes aliphatic amines like this compound significantly more basic than ammonia (B1221849). savemyexams.com

Steric Effects: While the alkyl group enhances basicity electronically, very bulky groups around the nitrogen can hinder the approach of a proton and reduce the stability of the resulting ammonium ion through solvation. In the case of this compound, the steric hindrance from the branched octyl group is modest and has a minor influence compared to the inductive effect.

Hybridization: The nitrogen in this compound is sp³ hybridized. The lone pair resides in an sp³ orbital, which has less s-character than sp² or sp orbitals. Lower s-character means the electrons are held less tightly by the nucleus, making the amine more basic. unacademy.commasterorganicchemistry.com

Resonance: Unlike aromatic amines, where the lone pair can be delocalized into a benzene (B151609) ring (decreasing basicity), this compound has no resonance stabilization of its lone pair. fiveable.me This lack of delocalization contributes to its relatively strong basicity compared to aromatic counterparts. savemyexams.com

The pKa of the conjugate acid of the closely related linear amine, 1-octanamine, is approximately 10.65. chemicalbook.comengineeringtoolbox.com The additional methyl group in this compound is expected to have a marginal electron-donating effect, resulting in a very similar pKa value.

Table 2: Factors Affecting Basicity of this compound

| Factor | Effect on this compound | Impact on Basicity |

| Inductive Effect | Electron-donating alkyl group | Increases basicity savemyexams.com |

| Hybridization | sp³ hybridized nitrogen | Increases basicity (vs. sp² or sp) masterorganicchemistry.com |

| Resonance | No resonance delocalization | Maintains inherent basicity fiveable.me |

| Steric Hindrance | Moderate steric bulk | Minor decrease in basicity |

Regioselectivity and Stereochemical Considerations in Amine Reactions

The structure of this compound, which contains a chiral center at the C3 position, introduces important stereochemical dimensions to its reactivity. google.com Regioselectivity refers to the preference for reaction at one position over another, which becomes relevant in reactions with unsymmetrical reagents.

The presence of the stereocenter means that this compound can exist as two enantiomers: (R)-3-Methyl-1-octanamine and (S)-3-Methyl-1-octanamine. When a single enantiomer of this amine is used in a reaction, it can influence the stereochemical outcome of the product, a principle widely used in asymmetric synthesis. For example, chiral amines can be used as catalysts or auxiliaries to induce the formation of one enantiomer of a product over the other. wiley-vch.de

Regioselectivity can be observed in reactions such as the hydroamination of alkenes. Although not a reaction of the amine itself but a synthesis method, it illustrates the concept. The addition of an amine to an unsymmetrical alkene can theoretically yield two different regioisomers (Markovnikov and anti-Markovnikov products). The specific product formed is often dictated by the catalyst and reaction conditions used. kyoto-u.ac.jparkat-usa.org When this compound itself reacts with a molecule containing multiple reactive sites, its approach may be directed by a combination of steric and electronic factors, leading to a regioselective outcome.

Radical-Mediated Transformations Involving Amine Radicals

The study of radical-mediated reactions involving amines has expanded significantly with the advent of photoredox catalysis, a powerful tool for generating open-shell intermediates under mild conditions. uark.eduprinceton.edu For primary amines such as this compound, these transformations typically proceed via the formation of amine radical cations, which are valuable reactive intermediates for a variety of synthetic applications. beilstein-journals.org The generation of an amine radical cation occurs through a single-electron transfer (SET) from the nitrogen atom to a photo-excited catalyst. uark.edu While tertiary amines have been extensively studied in this context, the use of primary amines presents unique challenges, including competitive side reactions like N-alkylation. nih.gov

A dominant reaction pathway for amine radical cations is the deprotonation at the carbon atom alpha (α) to the nitrogen, which produces a strongly reducing and nucleophilic α-amino radical. beilstein-journals.org The single-electron oxidation of the amine nitrogen dramatically increases the acidity of the adjacent α-C–H bonds, facilitating their abstraction. acs.org To circumvent challenges associated with primary amines and achieve selective functionalization, the amine is often derivatized, for example, as a sulfonamide. nih.gov The use of a trifluoromethanesulfonyl protecting group on the nitrogen atom is a key strategy that aids in the deprotonation of the N-H bond and makes the α-C-H bond more hydridic and thus more susceptible to intermolecular hydrogen atom transfer (HAT). nih.gov

A significant application of this chemistry is the site-selective α-C(sp³)–H alkylation of primary amine derivatives. nih.gov This transformation allows for the direct formation of a C-C bond at the α-position by coupling the in situ-generated α-amino radical with an electron-deficient alkene. nih.gov The reaction is typically driven by a dual catalytic system involving a visible-light photoredox catalyst and a HAT catalyst. nih.gov

A proposed mechanism for the photoredox-catalyzed α-alkylation of a primary triflamide (a derivative of a primary amine) is initiated by the formation of a highly electrophilic radical cation from a HAT catalyst, such as quinuclidine. nih.gov This species abstracts the activated α-hydrogen from the triflamide anion to generate the key α-amino radical intermediate. nih.gov This radical then undergoes a Giese-type addition to an electron-deficient alkene, producing a carbon-centered radical. beilstein-journals.orgnih.gov This radical is subsequently reduced by the photocatalyst (e.g., a reduced Iridium complex), and a final protonation step furnishes the α-alkylated product, closing the catalytic cycle. nih.gov

The versatility of this method has been demonstrated with various primary amine derivatives and alkene acceptors, consistently providing good yields and high selectivity for α-functionalization. nih.gov Research findings for the α-alkylation of primary amines analogous to this compound are detailed in the table below.

| Amine Derivative (as Triflamide) | Alkene Acceptor | Reaction Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Octyltrifluoromethanesulfonamide | Dimethyl maleate | Dimethyl 2-(1-(trifluorometylsulfonamido)octyl)succinate | 85 | nih.gov |

| N-Hexyltrifluoromethanesulfonamide | Diethyl maleate | Diethyl 2-(1-(trifluorometylsulfonamido)hexyl)succinate | 82 | nih.gov |

| N-Butyltrifluoromethanesulfonamide | Di-tert-butyl maleate | Di-tert-butyl 2-(1-(trifluorometylsulfonamido)butyl)succinate | 75 | nih.gov |

| N-Octyltrifluoromethanesulfonamide | N-Phenylmaleimide | 3-(1-(Trifluoromethylsulfonamido)octyl)-1-phenylpyrrolidine-2,5-dione | 91 | nih.gov |

| N-Hexyltrifluoromethanesulfonamide | Methyl acrylate | Methyl 3-(1-(trifluorometylsulfonamido)hexyl)propanoate | 78 | nih.gov |

Beyond intermolecular reactions, amine radical cations can also undergo intramolecular transformations. rsc.org Evidence suggests that intramolecular hydrogen-atom transfer can occur, for instance, from the terminal carbon of a butyl group in an amine radical cation to the nitrogen-centered radical. rsc.org This process can lead to the formation of a carbon-centered radical at a remote position within the molecule, opening pathways for functionalization at sites other than the α-carbon. rsc.org The ability to switch between intermolecular HAT catalysis and intramolecular nih.govresearchgate.net-HAT by modifying the nitrogen protecting group highlights the potential for achieving excellent α/δ site-selectivity in the functionalization of primary amines. nih.gov

Spectroscopic and Analytical Characterization of 3 Methyl 1 Octanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 3-Methyl-1-octanamine, ¹H NMR and ¹³C NMR provide unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons in its nine unique environments. The chemical shift (δ) of each proton is influenced by its local electronic environment, particularly its proximity to the electronegative nitrogen atom. Protons closer to the amine group are deshielded and appear at a higher chemical shift (further downfield).

The protons of the amino group (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to proton exchange. The protons on the carbon adjacent to the nitrogen (C1) are expected to be the most downfield of the alkyl protons. The methyl group on the main chain (at C3) would appear as a doublet due to coupling with the single proton on C3. The terminal methyl group (C8) of the pentyl chain would appear as a triplet.

A summary of the expected ¹H NMR spectral data is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H8 (-CH₃) | ~0.9 | Triplet (t) | 3H |

| H4, H5, H6, H7 (-CH₂-) | ~1.2-1.4 | Multiplet (m) | 8H |

| C3-CH₃ | ~0.9 | Doublet (d) | 3H |

| H2 (-CH₂-) | ~1.4-1.5 | Multiplet (m) | 2H |

| H3 (-CH-) | ~1.6 | Multiplet (m) | 1H |

| H1 (-CH₂-N) | ~2.7 | Triplet (t) | 2H |

| -NH₂ | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) | 2H |

Interactive Data Table: Predicted ¹H NMR Data for this compound

The ¹³C NMR spectrum for this compound is expected to display nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the substitution pattern and the proximity to the electron-withdrawing amine group. The carbon atom bonded directly to the nitrogen (C1) is expected to be the most deshielded among the sp³ carbons, appearing at the highest chemical shift. The other carbons of the alkyl chain will appear in the typical aliphatic region of the spectrum.

The predicted chemical shifts for each carbon atom are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C8 | ~14 |

| C3-CH₃ | ~20 |

| C7 | ~23 |

| C6 | ~29 |

| C5 | ~32 |

| C4 | ~35 |

| C3 | ~37 |

| C2 | ~40 |

| C1 | ~45 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In EI-MS, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound is expected at an m/z of 143, corresponding to its molecular weight.

Aliphatic amines characteristically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) as the most favorable fragmentation pathway. libretexts.orgmiamioh.edu For this compound, this involves the cleavage of the C1-C2 bond. This fragmentation results in the formation of a stable, resonance-stabilized iminium cation [CH₂NH₂]⁺. This fragment is predicted to be the base peak (the most intense peak) in the spectrum, appearing at m/z = 30. libretexts.org The other product of this cleavage would be a C₇H₁₅• radical, which is not detected.

Other less prominent fragments may arise from the cleavage of other C-C bonds in the alkyl chain, resulting in a series of peaks corresponding to the loss of alkyl radicals.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 143 | [C₉H₂₁N]⁺• | Molecular Ion (M⁺•) |

| 128 | [C₈H₁₈N]⁺ | Loss of •CH₃ |

| 86 | [C₅H₁₂N]⁺ | Loss of •C₄H₉ (butyl radical) |

| 30 | [CH₄N]⁺ | α-cleavage, loss of •C₈H₁₇ radical |

Interactive Data Table: Predicted EI-MS Fragmentation for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for identifying individual components within a volatile mixture.

When a sample containing this compound is injected into the GC-MS system, the compound is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The retention time (the time it takes for the compound to travel through the column) is a characteristic property that aids in its identification. Given its molecular weight, this compound is expected to have a specific retention time under defined chromatographic conditions.

Upon eluting from the GC column, the separated this compound molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion peak at m/z 143 and a base peak at m/z 30, serves as a molecular fingerprint, confirming the compound's identity with high certainty.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. The IR spectrum of this compound would exhibit features characteristic of a primary aliphatic amine.

The most diagnostic absorptions would be from the N-H bonds of the primary amine group. These typically appear as a pair of medium-intensity peaks in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching vibrations. docbrown.info An N-H bending vibration is also expected around 1650-1580 cm⁻¹.

The spectrum will also be dominated by strong absorptions just below 3000 cm⁻¹, which are due to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain. masterorganicchemistry.com A C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. docbrown.info

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2955-2850 | C-H stretch | Alkyl (-CH₃, -CH₂, -CH-) |

| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1470-1450 | C-H bend | Alkyl (-CH₂) |

| 1250-1020 | C-N stretch | Aliphatic Amine |

Interactive Data Table: Predicted IR Absorption Bands for this compound

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 Octanamine

Molecular Modeling and Simulation Approaches

...cannot be completed without dedicated research studies that have performed these specific computational investigations on 3-Methyl-1-octanamine. The creation of scientifically accurate and informative content for these sections is contingent on the availability of such primary research.

At present, any attempt to populate these sections would require extrapolation from dissimilar molecules, which would be scientifically unsound and speculative. Therefore, a comprehensive and accurate article strictly adhering to the requested outline on the computational chemistry of this compound is not feasible until specific research on this compound is conducted and published.

Chemical Derivatives and Structure Reactivity Relationships

Design and Synthesis of N-Alkyl and N,N-Dialkyl Derivatives

The synthesis of N-alkyl (secondary amine) and N,N-dialkyl (tertiary amine) derivatives of 3-methyl-1-octanamine can be achieved through several established methods, primarily direct alkylation and reductive amination.

Direct Alkylation: This method involves the reaction of this compound with an alkyl halide, such as an alkyl iodide or bromide, in a nucleophilic substitution reaction. msu.edu The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

N-Alkylation (Secondary Amine Formation): Reaction with one equivalent of an alkyl halide can produce the N-alkyl derivative. However, this reaction is often difficult to control. libretexts.org The secondary amine product is itself a nucleophile and can compete with the starting primary amine for the remaining alkyl halide, leading to a mixture of products. msu.edumasterorganicchemistry.com

N,N-Dialkylation (Tertiary Amine Formation): Using an excess of the alkyl halide and forcing conditions can drive the reaction toward the formation of the tertiary amine. masterorganicchemistry.com This process, known as exhaustive alkylation, can even proceed to form a quaternary ammonium (B1175870) salt if a sufficient excess of the alkylating agent is used. msu.edulibretexts.org

A significant drawback of direct alkylation is the generation of a hydrohalic acid (e.g., HBr, HI) as a byproduct, which protonates the basic amine starting material or product, forming an ammonium salt and effectively removing it from the reaction. msu.edu This necessitates the use of either an excess of the starting amine or the addition of a non-nucleophilic base to neutralize the acid.

Reductive Amination: A more controlled and widely preferred method for synthesizing secondary and tertiary amines is reductive amination. This process involves two main variations:

For Secondary Amines: this compound is reacted with an aldehyde or ketone to form an intermediate imine (or Schiff base). This imine is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding N-alkylated secondary amine.

For Tertiary Amines: A secondary amine derivative (synthesized as described above) can be further reacted with a different aldehyde or ketone, followed by reduction, to produce a tertiary amine with two different alkyl groups on the nitrogen.

Reductive amination avoids the problem of over-alkylation common in direct alkylation, providing a higher yield of the desired, specific product.

| Method | Reactants | Primary Product | Key Considerations |

|---|---|---|---|

| Direct N-Alkylation | This compound + 1 eq. Alkyl Halide | N-Alkyl-3-methyl-1-octanamine (Secondary Amine) | Risk of over-alkylation, producing tertiary and quaternary salts. libretexts.orgmasterorganicchemistry.com Requires a base to neutralize acid byproduct. msu.edu |

| Direct N,N-Dialkylation | This compound + >2 eq. Alkyl Halide | N,N-Dialkyl-3-methyl-1-octanamine (Tertiary Amine) | Generally requires an excess of the alkylating agent and can lead to quaternary ammonium salts. masterorganicchemistry.com |

| Reductive Amination | This compound + Aldehyde/Ketone + Reducing Agent | N-Alkyl-3-methyl-1-octanamine (Secondary Amine) | Offers excellent control and high yields, avoiding over-alkylation. |

Synthesis of Amide and Sulfonamide Derivatives

The nucleophilic character of this compound allows for its reaction with acyl and sulfonyl compounds to form stable amide and sulfonamide linkages, respectively.

Amide Synthesis: Amides are typically formed by the reaction of the amine with a carboxylic acid derivative. The most common methods include:

Reaction with Acyl Chlorides or Anhydrides: This is a highly efficient method where this compound reacts rapidly with an acyl chloride or acid anhydride (B1165640). masterorganicchemistry.comlibretexts.org The reaction is a nucleophilic acyl substitution. An equivalent of a base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl or carboxylic acid byproduct formed. masterorganicchemistry.com

Reaction with Carboxylic Acids (with Coupling Agents): Direct reaction between an amine and a carboxylic acid forms a stable acid-base salt. masterorganicchemistry.com To facilitate amide bond formation, a dehydrating or coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is required. DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine, resulting in the amide and a dicyclohexylurea byproduct under mild conditions. masterorganicchemistry.com

Reaction with Esters: Amides can also be formed by heating an amine with an ester, although this reaction is generally slower than using acyl chlorides. masterorganicchemistry.com

Sulfonamide Synthesis: Sulfonamides are robust functional groups synthesized by reacting this compound with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The amine's lone pair attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is a reliable method for preparing sulfonamides from a wide range of aliphatic amines. organic-chemistry.org Various modern methods also allow for sulfonamide synthesis directly from sulfonic acids or their salts, often using catalysts or microwave irradiation to improve yields and reaction times. organic-chemistry.org

Influence of Alkyl Chain Branching and Length on Chemical Reactivity

The structure of this compound—specifically its long carbon chain and the methyl branch—plays a crucial role in modulating its reactivity. The primary factors at play are electronic effects and steric hindrance.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect. chemrevise.org The octyl chain of this compound pushes electron density toward the nitrogen atom. This increases the electron density of the nitrogen's lone pair, making the amine a stronger base and a more potent nucleophile compared to ammonia (B1221849). chemrevise.orgmasterorganicchemistry.com Further N-alkylation to secondary and tertiary derivatives introduces more electron-donating groups, which generally further increases basicity. chemrevise.org

Steric Hindrance: While electronically favorable, the bulky nature of the 3-methyl-octyl group creates steric hindrance around the nitrogen atom. This physical obstruction can impede the approach of electrophiles to the nitrogen's lone pair, thereby slowing down the rate of reaction. researchgate.net This effect becomes more pronounced in N-alkyl and N,N-dialkyl derivatives, where the added alkyl groups further crowd the reactive center. For instance, while a secondary amine is electronically more basic than a primary amine, its reaction rate in a substitution reaction may be slower if the electrophile is also bulky. msu.edu The length of the alkyl chain also contributes to steric effects; longer chains can provide more steric hindrance, which has been observed to decrease the degradation rate of some amines. researchgate.net

| Structural Feature | Effect | Impact on Reactivity |

|---|---|---|

| Alkyl Group (general) | Electron-donating (Inductive Effect) | Increases electron density on nitrogen, enhancing basicity and nucleophilicity. chemrevise.orgmasterorganicchemistry.com |

| Alkyl Chain Length (Octyl) | Steric Hindrance | Can physically block the nitrogen's lone pair, potentially decreasing reaction rates. researchgate.net |

| Alkyl Chain Branching (3-Methyl) | Increased Steric Hindrance | Further crowds the reactive site compared to a linear chain, potentially reducing accessibility for electrophiles. msu.edu |

| N-Alkylation (Secondary/Tertiary) | Increased Electronic & Steric Effects | Adds more electron-donating groups (increasing basicity) but also significantly increases steric bulk around the nitrogen. chemrevise.orgmsu.edu |

Exploration of Functionalized Derivatives for Material Science Applications

The unique combination of a primary amine functional group and a long, branched alkyl chain makes derivatives of this compound suitable candidates for various applications in material science. The amine provides a reactive handle for covalent attachment, while the alkyl chain imparts hydrophobicity and can influence intermolecular interactions.

Surface Modification: Long-chain alkylamines are widely used to modify the surfaces of materials. Derivatives of this compound could be used to create self-assembled monolayers on substrates like silica, gold, or metal oxides. The amine headgroup would anchor to the surface, while the hydrophobic octyl chains would orient outwards, creating a non-polar, water-repellent coating. Such functionalization is critical in creating anti-corrosion coatings, lubricants, and in controlling the surface energy of materials. The use of secondary amines with long alkyl chains has been shown to provide stability and dispersibility to nanoparticles in non-polar solvents. uni-tuebingen.de

Polymer Chemistry: The primary amine group allows this compound to be incorporated into polymer structures. It can act as a monomer or a modifying agent in the synthesis of polyamides, polyimides, and other polymers. Incorporating this amine would introduce a flexible, hydrophobic side chain into the polymer backbone. Amine-functional polymers are valuable as cross-linking agents for epoxy resins, as adhesion promoters, and as building blocks for more complex functional materials. beilstein-journals.orgpolysciences.com

Nanoparticle Functionalization: The amine group can coordinate to the surface of metal nanoparticles (e.g., gold), acting as a capping agent to control their growth, prevent aggregation, and facilitate their transfer from aqueous to organic solvents. uni-tuebingen.de The long alkyl chain of a this compound derivative would create a hydrophobic shell around the nanoparticle, enabling its dispersion in organic media for applications in catalysis, electronics, and sensing.

The ability to create diverse derivatives through N-alkylation, amidation, and other reactions further expands the potential applications. For instance, converting the amine to a polymerizable group (like an acrylamide) would allow it to be used in free-radical polymerization to create functional polymers with pendant hydrophobic chains. beilstein-journals.org

Emerging Research Directions and Future Perspectives in Branched Amine Chemistry

Integration of Artificial Intelligence and Machine Learning in Amine Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in organic chemistry, offering powerful solutions to long-standing challenges in synthesis and analysis. ijsetpub.comnih.gov For branched amine chemistry, these computational approaches are enabling chemists to navigate vast chemical spaces, predict molecular properties, and optimize reaction pathways with unprecedented speed and accuracy. nih.govresearchgate.net

Machine learning models are being developed to predict the physicochemical and biological properties of amines based on their chemical structure. nih.govacs.org For instance, Quantitative Structure-Property Relationship (QSPR) models can correlate molecular descriptors with properties such as oxidative degradation rates. nih.govacs.org One study investigated the degradation behavior of 30 different amines and developed a CatBoost machine learning regression model to predict degradation rates based on structural features. nih.govacs.org The model revealed that branched alkyl groups between amino and hydroxyl groups significantly increased degradation rates, a key consideration for industrial applications. nih.govacs.org Such predictive models are invaluable for designing stable and efficient amine-based materials for applications like carbon capture. arxiv.org

| AI/ML Application Area | Description | Potential Impact on Branched Amine Chemistry | Key Technologies |

| Property Prediction | Development of models (e.g., QSPR) to predict physical, chemical, and biological properties from molecular structure. nih.govmdpi.com | Rapid screening of candidate amines for specific applications (e.g., CO2 capture, pharmaceuticals) without synthesis. arxiv.org | Random Forest, Gradient Boosting, Neural Networks. mdpi.com |

| Retrosynthesis Planning | Automated design of synthetic routes by deconstructing a target molecule into simpler precursors. chemcopilot.comnih.govengineering.org.cn | Discovery of novel, more efficient, and sustainable synthetic pathways for complex branched amines. chemical.ai | Transformer Models, Graph Neural Networks (GNNs). chemcopilot.com |

| Reaction Outcome & Optimization | Predicting the products and yields of unknown reactions and suggesting optimal reaction conditions. nih.gov | Accelerated development of new synthetic methods and reduction of experimental effort. | Deep Learning, Feedback Loops with Automated Systems. illinois.edu |

| Biocatalysis Screening | Identifying key biotransformation pathways and predicting enzyme-substrate compatibility. mdpi.com | High-throughput screening for enzymatic routes to chiral branched amines. | Classification Models, Ensemble Models. mdpi.com |

Development of Novel Catalytic Systems for Amine Synthesis

The synthesis of structurally defined amines, particularly chiral and α-branched amines, is a central goal in organic chemistry. nih.govacs.org The development of novel catalytic systems is critical to achieving this with high efficiency, selectivity, and atom economy. wikipedia.org Recent research has focused on transition-metal catalysis, organocatalysis, and biocatalysis to access these valuable motifs.

Transition-Metal Catalysis: Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical route to amines. wikipedia.orgnih.govlibretexts.org Novel catalyst systems are being explored to overcome the challenges associated with this transformation, particularly for unactivated alkenes. acs.org Copper-based catalysts, for example, have been shown to enable the direct preparation of enamines, α-chiral branched alkylamines, and linear alkylamines from alkynes with high levels of chemo-, regio-, and stereoselectivity under mild conditions. nih.gov Similarly, rhodium-catalyzed systems have been developed for the convergent synthesis of α-branched amines from aromatic C-H bonds, terminal alkenes, and aminating agents. nih.gov This method proceeds via an uncommon 1,1-alkene addition pathway and is notable for its high functional group compatibility and scalability. nih.gov Other rhodium-catalyzed methods have been developed for the synthesis of γ-branched amines through a one-pot isomerization and reductive amination sequence. researchgate.net

Reductive amination remains a cornerstone of amine synthesis, and recent advances have focused on developing more efficient and selective catalysts. benthamdirect.comingentaconnect.comeurekaselect.com This includes the use of complexes based on iridium, rhodium, and ruthenium for enantioselective reactions, as well as metal-free organocatalytic approaches. benthamdirect.comeurekaselect.com Visible-light-mediated methods are also emerging, such as a three-component coupling of primary amines, aldehydes, and alkyl iodides to form α-branched secondary alkylamines. chemrxiv.org

Biocatalysis: Enzymes offer an environmentally benign and highly selective alternative for amine synthesis. Imine reductases (IREDs), in particular, have garnered significant attention for their ability to catalyze the asymmetric reduction of imines to produce chiral amines. nih.gov These nicotinamide-dependent enzymes are being applied to the reductive amination of a wide range of ketones and aldehydes, providing access to valuable pharmaceutical intermediates. nih.gov Research is focused on discovering new IREDs with broader substrate scopes and engineering existing enzymes for improved stability and cofactor specificity. nih.gov

| Catalytic System | Reaction Type | Key Features | Metal/Catalyst Example | Target Amine Structure |

| Copper-based | Hydroamination nih.gov | Mild conditions, high selectivity for different amine classes from alkynes. | Copper(I) complexes | Enamines, α-Chiral Branched Alkylamines nih.gov |

| Rhodium-based | C-H Functionalization / 1,1-Alkene Addition nih.gov | Convergent three-component reaction, high functional group tolerance. | Dimeric Rhodium Precatalyst | α-Branched Amines nih.gov |

| Rhodium-based | Isomerization / Reductive Amination researchgate.net | One-pot synthesis of chiral amines with tertiary stereocenters. | Rhodium complexes | γ-Branched Amines researchgate.net |

| Photocatalysis | Carbonyl Alkylative Amination chemrxiv.org | Visible-light-mediated, three-component coupling. | Eosin Y (Organocatalyst) rsc.org | α-Branched Secondary Alkylamines chemrxiv.org |

| Biocatalysis | Asymmetric Reductive Amination nih.gov | High enantioselectivity, environmentally benign conditions. | Imine Reductases (IREDs) | Chiral Amines nih.gov |

Advanced Characterization Techniques for Complex Amine Systems

The synthesis of complex branched amines often results in mixtures of regioisomers and stereoisomers, which can be challenging to separate and identify. The development of advanced analytical techniques is therefore crucial for the unambiguous characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation, but standard ¹H NMR can be challenging for amines due to the broad signals of N-H protons and their variable chemical shifts. libretexts.orgopenstax.org However, specific features can be diagnostic. For example, carbons adjacent to the amine nitrogen are deshielded in ¹³C NMR spectra, appearing approximately 20 ppm downfield compared to analogous alkanes. libretexts.orgopenstax.org For complex mixtures where signals overlap, advanced techniques are employed. Hyperpolarization methods, such as para-hydrogen-induced hyperpolarization (PHIP), can dramatically enhance NMR signals for specific analytes in a mixture, addressing issues of both low sensitivity and signal crowding. acs.org This chemosensing NMR approach allows for the rapid detection and quantification of low-concentration amine analytes without prior separation. acs.org

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of amines and deducing their structure from fragmentation patterns. The "nitrogen rule" is a fundamental principle in the MS of amines, stating that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). libretexts.org Alpha-cleavage is the most common fragmentation pathway for amines, leading to the formation of a resonance-stabilized, nitrogen-containing cation. libretexts.org

For differentiating isomers, which have identical mass spectra, MS must be coupled with a separation technique like gas chromatography (GC-MS). ojp.gov However, advanced MS techniques are being developed to distinguish isomers directly. Ion mobility spectrometry-mass spectrometry (IMS-MS) separates ions based on their size and shape, allowing for the differentiation of isobaric compounds. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is also a powerful tool. By isolating a precursor ion and subjecting it to further fragmentation, unique product ions can be generated that are characteristic of a specific isomer, enabling their differentiation even within complex biological tissues. nih.gov Chemical derivatization can also be employed to create derivatives with distinct fragmentation patterns or chromatographic behavior, aiding in the separation and identification of isomeric amines. acs.org

Chiral Analysis: Determining the enantiomeric excess (ee) of chiral amines is critical, especially in pharmaceutical development. While chiral chromatography remains a standard method, high-throughput screening techniques are being developed to accelerate this process. acs.org One novel approach combines a fluorescent indicator displacement assay to determine the amine concentration with a circular dichroism (CD) active Fe(II) complex to determine the ee. nih.gov This method allows for the rapid analysis of hundreds of samples, overcoming analytical bottlenecks in the discovery of asymmetric catalytic reactions. nih.gov

| Technique | Principle | Application for Branched Amines | Advantages |

| Hyperpolarized NMR | Signal enhancement via para-hydrogen-induced hyperpolarization (PHIP). acs.org | Detection and quantification of low-concentration amines in complex mixtures without separation. | Overcomes low sensitivity and signal overlap of standard NMR. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Multi-stage fragmentation of selected ions. nih.gov | Differentiation of regioisomeric and isobaric amines by generating unique fragment ions. ojp.govnih.gov | High specificity and confidence in analyte identification. nih.gov |

| Ion Mobility Spectrometry-MS (IMS-MS) | Separation of ions based on size, shape, and charge in the gas phase. nih.gov | Separation of isobaric and isomeric amines that are difficult to resolve chromatographically. | Provides an additional dimension of separation beyond m/z. |

| High-Throughput Chiral Analysis | Combination of fluorescence and circular dichroism (CD) assays. nih.gov | Rapid determination of both yield and enantiomeric excess (ee) for asymmetric amine synthesis. | Dramatically increases analytical speed for reaction screening. nih.gov |

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (H315, H318 classifications). Ensure proper ventilation to avoid inhalation risks (H335). In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes, consult a physician, and provide SDS documentation. Store in a cool, dry place away from oxidizers .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For example, HPLC with a C18 column (acetonitrile/water mobile phase) can detect impurities <1%. NMR analysis should confirm the absence of unreacted ketone (δ ~2.1 ppm for carbonyl carbons) and secondary amine byproducts .

Advanced Research Questions

Q. How do computational models (e.g., DFT) align with experimental NMR data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict H and C chemical shifts. Compare computed values (e.g., using Gaussian or ORCA) with experimental NMR data to identify conformational discrepancies. For example, branching at the 3-methyl group may cause deviations >0.3 ppm due to steric effects on electron density distribution .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols:

- Use positive/negative controls (e.g., IC50 values for reference compounds).

- Validate via dose-response curves (3–5 replicates) and statistical analysis (ANOVA, p < 0.05).

- Cross-reference with PubChem bioassays to contextualize results .

Q. How can researchers design experiments to probe the stereoelectronic effects of this compound in catalysis?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to assess electronic influences. For steric effects, synthesize analogs with bulkier substituents (e.g., 3-ethyl-1-octanamine) and compare reaction rates in catalytic cycles (e.g., enantioselective hydrogenation). Monitor intermediates via in situ IR or X-ray crystallography .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Lab-scale synthesis may face issues in reproducibility due to exothermic reactions. Optimize for scale-up:

- Use flow chemistry for better heat dissipation.

- Replace hazardous solvents (e.g., THF) with greener alternatives (2-MeTHF).

- Validate purity at each stage using inline PAT (Process Analytical Technology) tools .

Data Presentation and Academic Writing Guidelines

Q. How should researchers present spectroscopic data for this compound in manuscripts?

- Methodological Answer : Follow IUPAC naming conventions and include:

- NMR shifts (δ in ppm, multiplicity, J-values).

- High-resolution mass spectrometry (HRMS) data with error margins <5 ppm.

- IR peaks (e.g., N-H stretches at 3300–3500 cm).

- Tabulate data concisely, avoiding excessive structures per figure (max 2–3) .

Q. What are common pitfalls in framing research questions about this compound’s mechanism of action?

- Methodological Answer : Avoid overly broad questions (e.g., "How does it work?"). Instead, specify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.